REACTION_CXSMILES
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Br[CH:2]([CH3:7])[C:3]([O:5][CH3:6])=[O:4].[CH2:8]([O:10][P:11]([O:15]CC)[O:12][CH2:13][CH3:14])[CH3:9]>>[CH3:6][O:5][C:3](=[O:4])[CH:2]([P:11]([O:12][CH2:13][CH3:14])([O:10][CH2:8][CH3:9])=[O:15])[CH3:7]
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Name
|
|
Quantity
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100 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OC)C
|
Name
|
|
Quantity
|
109 g
|
Type
|
reactant
|
Smiles
|
C(C)OP(OCC)OCC
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Control Type
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UNSPECIFIED
|
Setpoint
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110 °C
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Type
|
CUSTOM
|
Details
|
the mixture was stirred at 110° C. for 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The reaction mixture was dried under reduced pressure
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |